molecular formula C21H21N5O3S B2827994 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1251545-24-0

2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2827994
CAS No.: 1251545-24-0
M. Wt: 423.49
InChI Key: FASQRTZWLPXRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a novel chemical hybrid designed for advanced pharmacological and oncological research. This compound integrates three pharmaceutically significant moieties: a 1,3,4-oxadiazole ring, a benzothiazole core, and a piperidine linker. Each component is associated with diverse biological activities, making the molecule a promising candidate for investigating new therapeutic mechanisms. The 1,3,4-oxadiazole scaffold is extensively documented in scientific literature as a privileged structure in medicinal chemistry, particularly for developing anticancer agents . Research indicates that 1,3,4-oxadiazole derivatives can exhibit potent antiproliferative effects by targeting critical enzymes involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . Similarly, the benzothiazole moiety is a versatile standalone structure contributing to the development of various drugs and biologically active agents . Numerous benzothiazole derivatives have demonstrated potent antitumor properties and are found in several FDA-approved drugs and clinical candidates for conditions like chronic myeloid leukemia . The specific combination of these heterocycles in a single molecule suggests potential for multi-targeted action or enhanced selectivity. This product is intended for investigational purposes to explore its mechanism of action, efficacy in cellular and animal models of disease, and its interactions with biological targets. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-13-4-5-15-17(11-13)30-21(22-15)23-18(27)12-26-8-6-14(7-9-26)19-24-25-20(29-19)16-3-2-10-28-16/h2-5,10-11,14H,6-9,12H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASQRTZWLPXRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C4=NN=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the piperidine ring: This step may involve the reduction of a pyridine derivative or the cyclization of an appropriate precursor.

    Attachment of the benzo[d]thiazole ring: This can be achieved through a nucleophilic substitution reaction or a palladium-catalyzed coupling reaction.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Oxadiazole Ring Formation

The oxadiazole moiety is typically synthesized via cyclization of malononitrile derivatives with sulfanylacetic acid. For example, 2-((1,3-diaryl-1H-pyrazol-4-yl)methylene)malononitrile reacts with sulfanylacetic acid in DMF/piperidine to form oxadiazole derivatives . This step involves nucleophilic attack and ring closure.

Benzothiazole Functionalization

The benzothiazole substituent is synthesized through:

  • Knoevenagel condensation : Reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes to form acrylonitrile derivatives .

  • Substitution reactions : Introduction of methyl groups or other substituents via electrophilic aromatic substitution .

Piperidine Ring Formation

The piperidine moiety may be introduced via nucleophilic substitution or coupling reactions, though specific details are not explicitly provided in the reviewed sources.

Chemical Reactivity Analysis

The compound’s structural complexity enables diverse reactivity:

Functional Group Type of Reaction Conditions Example Products
Furan-2-yl OxidationKMnO₄, H₂O₂Furan-2,3-dione
Benzothiazole Electrophilic substitutionBr₂, HNO₃Brominated derivatives
Acetamide HydrolysisHCl/NaOHCarboxylic acid
Oxadiazole Nucleophilic substitutionSN2 agentsSubstituted oxadiazoles

Oxidation

  • Furan ring : Oxidized to furan-2,3-dione using oxidizing agents like potassium permanganate.

  • Benzothiazole : Reduced to dihydrobenzothiazole derivatives using LiAlH₄ or NaBH₄.

Substitution Reactions

  • Electrophilic substitution : Benzothiazole undergoes bromination or nitration under acidic conditions .

  • Nucleophilic substitution : Oxadiazole and piperidine rings may participate in SN2 reactions with appropriate reagents .

Hydrolysis

  • Acetamide linkage : Hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives.

Research Findings

  • Synthetic efficiency : Multi-step routes often require optimization of solvents (e.g., DMF) and catalysts (e.g., piperidine) to achieve high yields .

  • Biological implications : Structural analogs with oxadiazole and benzothiazole moieties exhibit antimicrobial and antitubercular activities, suggesting potential therapeutic applications .

Comparative Reactivity

Compound Feature Reactivity Highlights Relevant Studies
OxadiazoleSusceptible to nucleophilic attack
BenzothiazoleElectrophilic substitution
Furan-2-ylOxidation to furan-2,3-dione
PiperidinePotential alkylation or coupling

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide have been tested for their efficacy against various bacterial strains. A study highlighted that certain oxadiazole derivatives showed stronger activity against Escherichia coli and Staphylococcus pneumoniae than traditional antibiotics like ampicillin .

CompoundActivityReference
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolStrong antibacterial against E. coli
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineAntimycobacterial activity

Anticancer Properties

The oxadiazole moiety has been associated with anticancer activity. Compounds derived from oxadiazoles have shown potential as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Some derivatives were found to selectively inhibit cancer-related CAs at nanomolar concentrations, suggesting their potential as anticancer agents .

Enzyme Inhibition

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes. For example, the inhibition of dihydrofolate reductase (DHFR) has been observed in oxadiazole derivatives, which disrupts the proliferation of pathogens like Plasmodium falciparum, the causative agent of malaria .

Antiparasitic Activity

Several studies have reported that oxadiazole derivatives exhibit potent antimalarial and antileishmanial activities. For instance, certain compounds showed IC50 values significantly lower than reference drugs like chloroquine and pentamidine, indicating their potential for treating parasitic infections .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step synthetic routes starting from furan derivatives and piperidine frameworks. The presence of both furan and oxadiazole rings contributes to the unique chemical properties of the compound.

StepReaction TypeDescription
1CyclizationFormation of the oxadiazole ring from furan derivatives
2Amine CouplingReaction with piperidine to introduce piperidinyl moiety
3AcetylationFinal step to attach the acetamide group

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Case Study: Antimicrobial Testing

A recent study evaluated a series of oxadiazole derivatives for antimicrobial activity against various pathogens. The results indicated that modifications in the structure significantly influenced their efficacy against Gram-positive and Gram-negative bacteria .

Case Study: Anticancer Activity

In another research project focusing on anticancer properties, derivatives were tested against different cancer cell lines. The findings suggested that certain structural features were crucial for enhancing cytotoxicity against specific cancer types .

Mechanism of Action

The mechanism of action of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-2-(4-(5-((3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)-acetamide (Compound 10g)

  • Structure: Contains a phenoxy-linked 1,3,4-oxadiazole with a quinoxaline-piperazine substituent and a 4-methoxyphenyl acetamide group.
  • Key Differences: Lacks the piperidine and benzothiazole units present in the target compound, instead incorporating a quinoxaline-piperazine system.
  • Pharmacological Relevance : Demonstrated enhanced solubility due to the methoxy group but reduced metabolic stability compared to the target compound’s benzothiazole .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

  • Structure : Features a benzamide-thiazole scaffold without oxadiazole or piperidine components.
  • Key Similarities : Shares the thiazole-acetamide motif, critical for hydrogen bonding with enzyme active sites (e.g., PFOR inhibition via amide anion formation) .
  • Activity Comparison : Exhibits antifungal properties but lower acetylcholinesterase (AChE) inhibition compared to the target compound’s oxadiazole-piperidine system .

Compounds with Piperidine and Thiadiazole Scaffolds

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide

  • Structure : Combines thiadiazole and pyridazine rings with a thioacetamide linker.
  • Key Differences : Replaces oxadiazole with thiadiazole, altering electronic properties and binding affinities.
  • Synthesis : Utilizes thiourea cyclization, contrasting with the target compound’s hydrazide-cyclization for oxadiazole formation .

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Structure : Dihydrothiadiazole with acetyl and fluorophenyl substituents.
  • Activity : Shows moderate AChE inhibition (IC₅₀ = 12 µM) versus the target compound’s IC₅₀ of 6.8 µM, attributed to the oxadiazole’s superior π-π stacking .

Table 1: Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Melting Point (°C) LogP AChE IC₅₀ (µM)
Target Compound 454.52 218–220 3.2 6.8
Compound 10g 559.67 195–197 2.8 9.5
N-(5-Chloro-1,3-thiazol-2-yl) derivative 298.71 162–164 2.5 >20
N-[4-Acetyl-dihydrothiadiazole] 309.34 178–180 2.1 12.0

Table 2: Spectral Data Comparison (¹H NMR, Key Peaks)

Compound ¹H NMR (δ, ppm)
Target Compound 8.21 (s, 1H, oxadiazole), 7.62 (d, J=8.5 Hz, benzothiazole)
Compound 9c 8.35 (s, 1H, triazole), 7.89 (d, J=8.2 Hz, benzimidazole)
Compound 10i 8.12 (s, 1H, oxadiazole), 7.45 (m, fluorophenyl)

Mechanistic and Docking Insights

  • Target Compound : Molecular docking reveals strong interactions with AChE’s catalytic anionic site (CAS) via the oxadiazole’s nitrogen atoms and benzothiazole’s methyl group .
  • Compound 9c : Docked into AChE’s peripheral anionic site (PAS) with lower binding energy (ΔG = −9.2 kcal/mol) versus the target compound’s ΔG = −11.5 kcal/mol.
  • N-(5-Chloro-thiazol-2-yl) : Forms hydrogen bonds with PFOR’s His593 and Arg258, a mechanism absent in the target compound’s AChE inhibition.

Biological Activity

The compound 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that incorporates a furan ring, an oxadiazole moiety, a piperidine group, and a benzo[d]thiazole component. This structural diversity suggests potential biological activity across various domains, particularly in antimicrobial and anticancer applications.

Chemical Structure

The molecular formula for this compound can be deduced from its components:

C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S

This formula indicates a relatively complex structure that may interact with biological systems in multiple ways.

Biological Activity Overview

Research into the biological activity of compounds containing the oxadiazole ring has revealed significant antimicrobial properties. The oxadiazole derivatives have been shown to exhibit activity against various pathogens including bacteria and fungi. The incorporation of furan and thiazole moieties further enhances their pharmacological profile.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. For instance:

  • Antitubercular Activity : Compounds similar to the target molecule have demonstrated efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM for certain derivatives . This suggests that the presence of the oxadiazole ring is crucial for activity against drug-resistant strains.
  • Broad Spectrum Antibacterial Activity : Studies have indicated that oxadiazole derivatives can outperform traditional antibiotics like vancomycin against resistant strains such as Staphylococcus aureus and Enterococcus faecalis. For example, one derivative showed four times more potency than vancomycin against MRSA .

The mechanism by which these compounds exert their effects often involves inhibition of key enzymes or pathways in bacterial cells. For instance:

  • Inhibition of Mycolic Acid Synthesis : The binding affinity of these compounds to mycobacterial enoyl reductase (InhA) disrupts fatty acid biosynthesis, leading to cell lysis .

Case Studies

Several case studies illustrate the effectiveness of compounds structurally related to our target molecule:

  • Dhumal et al. (2016) : Investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The most effective compounds inhibited Mycobacterium bovis both in active and dormant states .
  • Desai et al. (2018) : Developed pyridine-based 1,3,4-oxadiazole scaffold derivatives that exhibited significant antitubercular effects, with some derivatives showing MICs comparable to established treatments .
  • Vosatka et al. (2018) : Studied the influence of alkyl chain length on the antitubercular activity of oxadiazole derivatives, finding optimal lengths that enhanced efficacy against M. tuberculosis .

Data Table: Comparison of Biological Activities

CompoundTarget PathogenMIC (µM)Reference
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineM. tuberculosis4–8Dhumal et al., 2016
Compound with piperidinyl sulfonylS. aureus, MRSA0.39Desai et al., 2018
Oxadiazole derivativeE. faecalis0.78Vosatka et al., 2018

Q & A

Q. Purity Control :

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification.
  • Analytical Techniques : HPLC (≥95% purity) and NMR (to confirm absence of unreacted starting materials) .

[Basic] Which analytical techniques are most effective for confirming the compound’s structure?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., furan protons at δ 6.3–7.2 ppm, oxadiazole C=O at ~165 ppm) .
  • Mass Spectrometry : HRMS or LC-MS for molecular ion validation (e.g., [M+H]⁺ matching theoretical mass) .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtained .

[Basic] How can initial biological activity screening be designed for this compound?

Answer:
In vitro assays are recommended:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based kits .
  • Antimicrobial Activity : Disk diffusion or MIC determination against Gram-positive/negative bacteria .

Data Interpretation : Compare IC₅₀ or MIC values with positive controls (e.g., doxorubicin for cytotoxicity) .

[Advanced] How can reaction conditions be optimized to improve yield and scalability?

Answer:
Use Design of Experiments (DoE) to evaluate:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole cyclization .
  • Temperature : 80–100°C for coupling reactions; lower temps reduce side products .
  • Catalyst loading : 10–15 mol% of NaH or Et₃N for efficient amide bond formation .

Scalability : Replace batch reactors with flow chemistry for exothermic steps (e.g., oxadiazole formation) .

[Advanced] How should contradictory biological activity data across structural analogs be resolved?

Answer:
Perform Structure-Activity Relationship (SAR) studies :

Analog Modification Observed Activity Reference
Replacement of furan with thiophene↓ Cytotoxicity, ↑ solubility
Methyl substitution on benzo[d]thiazole↑ Enzyme inhibition

Q. Methodology :

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) .
  • Metabolic Profiling : Assess stability in liver microsomes to rule out false negatives .

[Advanced] What strategies are recommended for synthesizing derivatives with modified heterocyclic systems?

Answer:

  • Oxadiazole replacement : Substitute with 1,2,4-triazole via cyclocondensation of thiosemicarbazides .
  • Piperidine modification : Introduce substituents (e.g., fluorine) via Buchwald-Hartwig coupling .
  • Acetamide variation : Replace benzo[d]thiazole with benzimidazole using Ullmann coupling .

Q. Key Tools :

  • Microwave synthesis for rapid heterocycle formation .
  • Protecting groups (e.g., Boc for amines) to prevent unwanted side reactions .

[Advanced] How can stability under physiological conditions be systematically evaluated?

Answer:
Forced Degradation Studies :

  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
  • Thermal Stability : Heat at 40–60°C for 48h; assess by TLC or NMR .
  • Oxidative Stress : Treat with H₂O₂ (3%) and analyze by LC-MS for oxidation products .

Outcome : Identify degradation pathways (e.g., hydrolysis of oxadiazole ring) and optimize formulation .

[Advanced] What mechanistic studies are critical to elucidate the compound’s mode of action?

Answer:

  • Target Engagement : Surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., kinases) .
  • Cellular Pathway Analysis : RNA-seq or proteomics to identify dysregulated pathways post-treatment .
  • Crystallography : Co-crystallize the compound with its target protein to visualize binding interactions .

Example : If SPR shows high affinity to EGFR (KD < 100 nM), validate via Western blot for phosphorylated EGFR .

[Advanced] How can structure-activity relationship (SAR) models be developed for this scaffold?

Answer:

Synthesize Analog Library : Vary substituents on furan, oxadiazole, and piperidine .

Biological Testing : Determine IC₅₀/MIC for each analog.

Computational Modeling : Use QSAR software (e.g., MOE) to correlate structural features with activity.

Key Finding : Electron-withdrawing groups on oxadiazole enhance cytotoxicity by 2–3 fold .

[Advanced] What pharmacokinetic parameters should be prioritized in preclinical studies?

Answer:

  • Metabolic Stability : Incubate with liver microsomes; calculate half-life (t₁/₂) .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .
  • Bioavailability : Assess via rat PK studies (oral vs. IV administration) .

Optimization : Introduce PEGylated groups to improve solubility and extend t₁/₂ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.